methyl N-acetyl-2-methylalaninate
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Overview
Description
methyl N-acetyl-2-methylalaninate is an organic compound with the molecular formula C6H11NO3 It is an ester derivative of 2-acetamido-2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl N-acetyl-2-methylalaninate can be synthesized through several methods. One common approach involves the esterification of 2-acetamido-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-acetamido-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl N-acetyl-2-methylalaninate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-acetamido-2-methylpropanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Hydrolysis: 2-acetamido-2-methylpropanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl N-acetyl-2-methylalaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-2-methylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis. The acetamido group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-methylpropanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 2-acetamido-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
methyl N-acetyl-2-methylalaninate is unique due to its specific ester and acetamido functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-acetamido-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8-7(2,3)6(10)11-4/h1-4H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDXOCZVZPRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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